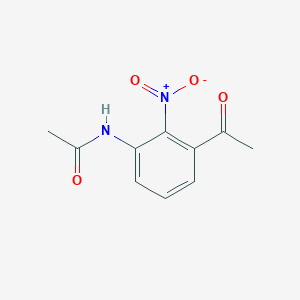
N-(3-acetyl-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H10N2O4 It is a derivative of acetanilide, where the phenyl ring is substituted with acetyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-nitrophenyl)acetamide typically involves the nitration of acetanilide followed by acetylation. One common method involves the following steps:
Nitration: Acetanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield N-(3-nitrophenyl)acetamide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: N-(3-amino-2-acetylphenyl)acetamide.
Substitution: Various substituted acetanilides depending on the reagent used.
Hydrolysis: 3-acetyl-2-nitrobenzoic acid and acetamide.
Scientific Research Applications
N-(3-acetyl-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-nitrophenyl)acetamide: Similar structure but lacks the acetyl group.
N-(4-nitrophenyl)acetamide: Similar structure but with the nitro group in the para position.
N-(2-nitrophenyl)acetamide: Similar structure but with the nitro group in the ortho position.
Uniqueness
N-(3-acetyl-2-nitrophenyl)acetamide is unique due to the presence of both acetyl and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The specific positioning of these groups can lead to different chemical and biological properties compared to its analogs .
Biological Activity
N-(3-acetyl-2-nitrophenyl)acetamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound this compound has the following chemical formula: C₉H₈N₂O₄. Its structure consists of an acetyl group and a nitrophenyl moiety, which contribute to its biological properties. The nitro group is known to undergo reduction, forming reactive intermediates that can interact with various cellular components.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors in biological systems. The nitro group can be reduced to generate reactive species that may lead to oxidative stress in cells, thereby influencing various signaling pathways. Additionally, the acetyl group may enhance the compound's binding affinity to target molecules, modulating its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The MIC for this compound against Klebsiella pneumoniae was determined to be 512 µg/mL, indicating significant antibacterial activity .
- Mechanism : It is believed that the compound acts on penicillin-binding proteins, promoting bacterial cell lysis. This suggests a bactericidal effect rather than merely bacteriostatic .
Anti-inflammatory Properties
In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy :
- Toxicological Profile :
Data Table: Biological Activity Summary
| Activity Type | Pathogen/Target | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Klebsiella pneumoniae | 512 | Inhibition of penicillin-binding proteins |
| Anti-inflammatory | Pro-inflammatory cytokines | Not specified | Modulation of immune response |
Properties
CAS No. |
92642-18-7 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
N-(3-acetyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H10N2O4/c1-6(13)8-4-3-5-9(11-7(2)14)10(8)12(15)16/h3-5H,1-2H3,(H,11,14) |
InChI Key |
ANTGAGQFTOTKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















